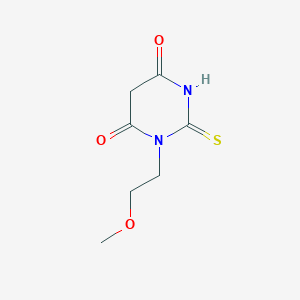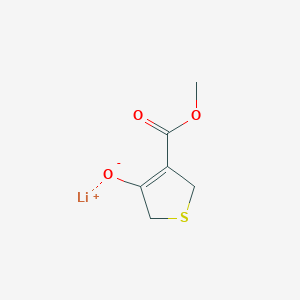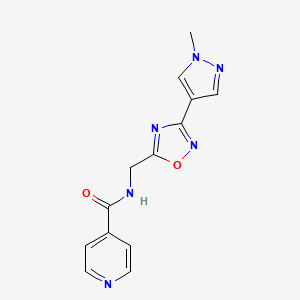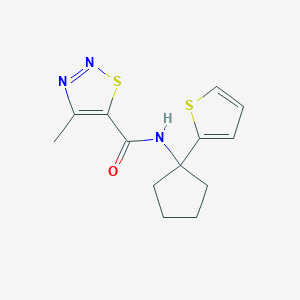![molecular formula C19H16FN5O2S B2555206 3-(4-フルオロフェニル)-1-メチル-N-(2-(4-オキソチエノ[2,3-d]ピリミジン-3(4H)-イル)エチル)-1H-ピラゾール-5-カルボキサミド CAS No. 2034458-38-1](/img/structure/B2555206.png)
3-(4-フルオロフェニル)-1-メチル-N-(2-(4-オキソチエノ[2,3-d]ピリミジン-3(4H)-イル)エチル)-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16FN5O2S and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マラリア治療薬の開発
マラリアは世界的に重要な健康上の課題であり、毎年何百万人もの人々に影響を与えています。最も危険なマラリア原虫であるマラリア原虫は、生存のためにシステインプロテアーゼであるファルシペイン-2(FP-2)に依存しています。研究者らは、この化合物がFP-2の潜在的な阻害剤であることを特定しました。 FP-2を阻害することで、寄生虫のヘモグロビン分解プロセスを阻害し、マラリア治療薬開発の有望な標的となっています .
がん研究
この化合物の独特の構造と官能基は、がん研究における潜在的な応用を示唆しています。特に前立腺がん(LNCaPやPC-3など)の癌細胞株に対するその影響を調査することで、その抗増殖活性の知見が得られる可能性があります。 さらに、前立腺特異抗原(PSA)などのアンドロゲン受容体標的遺伝子に対する影響を評価することで、貴重な情報が得られる可能性があります .
酵素阻害研究
FP-2に対する阻害効果を考えると、その作用機序をさらに調査する必要があります。 計算方法(分子ドッキングなど)を用いて化合物とFP-2との結合相互作用を調査することで、その阻害効果を理解し、薬物設計の取り組みを導くことができます .
構造生物学と結晶学
X線回折と計算シミュレーションによる化合物の結晶構造を決定することで、その三次元構造に関する重要な知見が得られます。研究者は、その結合ポケット、水素結合パターン、全体のコンフォメーションを分析することができます。 このような構造情報は、合理的な薬物設計と最適化に役立ちます .
SAR(構造活性相関)調査
構造活性相関を体系的に調査することは重要です。研究者は、化合物の異なる領域(フェニル環またはピラゾール部分の置換基など)を改変してアナログを合成することができます。 FP-2に対するそれらの阻害活性を評価することで、重要な薬理活性部位を特定し、効力を最適化することができます .
薬剤耐性研究
薬剤耐性はマラリア治療における課題となっているため、薬剤耐性マラリア原虫に対する化合物の有効性を調査することが不可欠です。 研究者は、そのin vitroでの活性を評価し、耐性を克服するために既存の抗マラリア薬との潜在的な相乗効果を検討することができます .
特性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)17(26)21-7-8-25-11-22-18-14(19(25)27)6-9-28-18/h2-6,9-11H,7-8H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJITDGJBFSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B2555123.png)
![3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile](/img/structure/B2555126.png)


![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2555129.png)

![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2555133.png)


![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)
![1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2555140.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2555141.png)
![methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2555143.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2555144.png)
